1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
Overview
Description
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluorophenoxy group attached to a pyridine ring, which is further connected to a methanamine group. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of the Difluorophenoxy Intermediate: This step involves the reaction of 2,4-difluorophenol with a suitable halogenated pyridine derivative under basic conditions to form the difluorophenoxy-pyridine intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction, where a methanamine group is introduced. This can be achieved using reagents such as ammonia or primary amines under catalytic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group and pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]methanamine dihydrochloride: This compound has a dichlorophenoxy group instead of a difluorophenoxy group, which can lead to differences in reactivity and biological activity.
1-[2-(2,4-Dimethoxyphenoxy)pyridin-3-yl]methanamine dihydrochloride: The presence of methoxy groups instead of fluorine atoms can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
[2-(2,4-difluorophenoxy)pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O.2ClH/c13-9-3-4-11(10(14)6-9)17-12-8(7-15)2-1-5-16-12;;/h1-6H,7,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMDGPQUGKNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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